

Structural analysis of Talinolol and its analogues

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Compound of Interest

Compound Name: *Talinolol*

Cat. No.: *B1681881*

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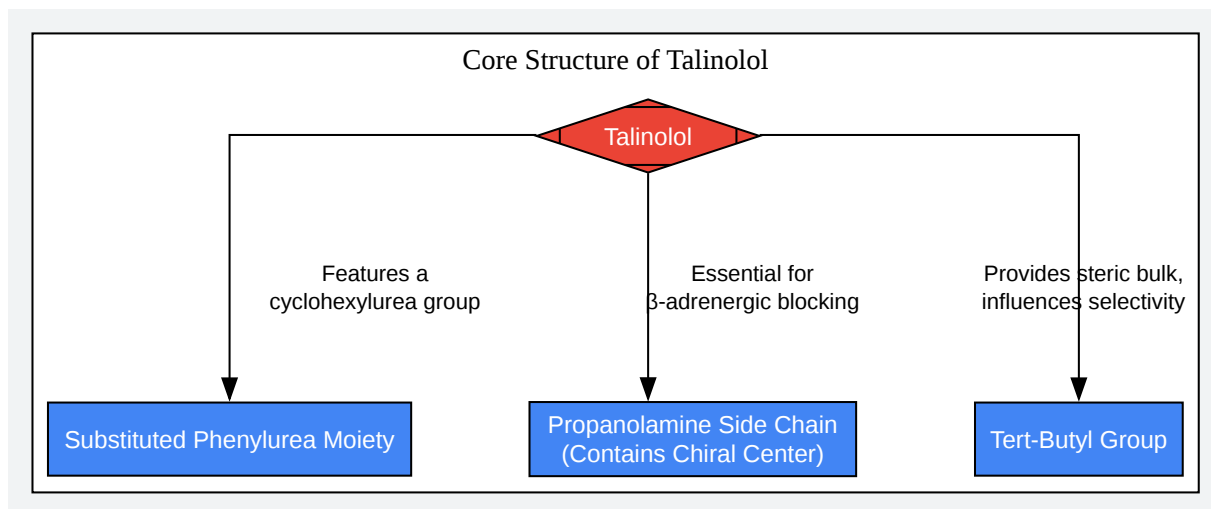
An In-depth Technical Guide on the Structural Analysis of **Talinolol** and Its Analogues

Abstract

Talinolol is a third-generation, cardioselective beta-1 adrenergic receptor antagonist used in the treatment of hypertension and cardiovascular conditions.[1][2] Beyond its clinical application, **Talinolol** has gained significant attention in pharmaceutical research as a model substrate for P-glycoprotein (P-gp), an important efflux transporter that influences the pharmacokinetics of many drugs.[1][3][4] Understanding the structural characteristics of **Talinolol** and its analogues is crucial for elucidating its mechanism of action, interpreting its complex pharmacokinetic profile, and designing new chemical entities with improved therapeutic properties. This technical guide provides a comprehensive overview of the structural analysis of **Talinolol**, detailing its core chemical features, the principles behind its analogues, key experimental protocols for its characterization, and its structure-activity relationships.

Core Structure of Talinolol

Talinolol, with the IUPAC name 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea, is a complex molecule characterized by three primary moieties: a substituted phenylurea group, a propanolamine side chain, and a tert-butyl group.[2][5] The propanolamine chain contains a chiral center at the carbon atom bearing the hydroxyl group, meaning **Talinolol** exists as a racemic mixture of (R)- and (S)-enantiomers.[5] This stereochemistry is critical to its biological activity and pharmacokinetic profile.



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Caption: Core chemical moieties of the **Talinolol** structure.

Table 1: Chemical and Physical Properties of **Talinolol**

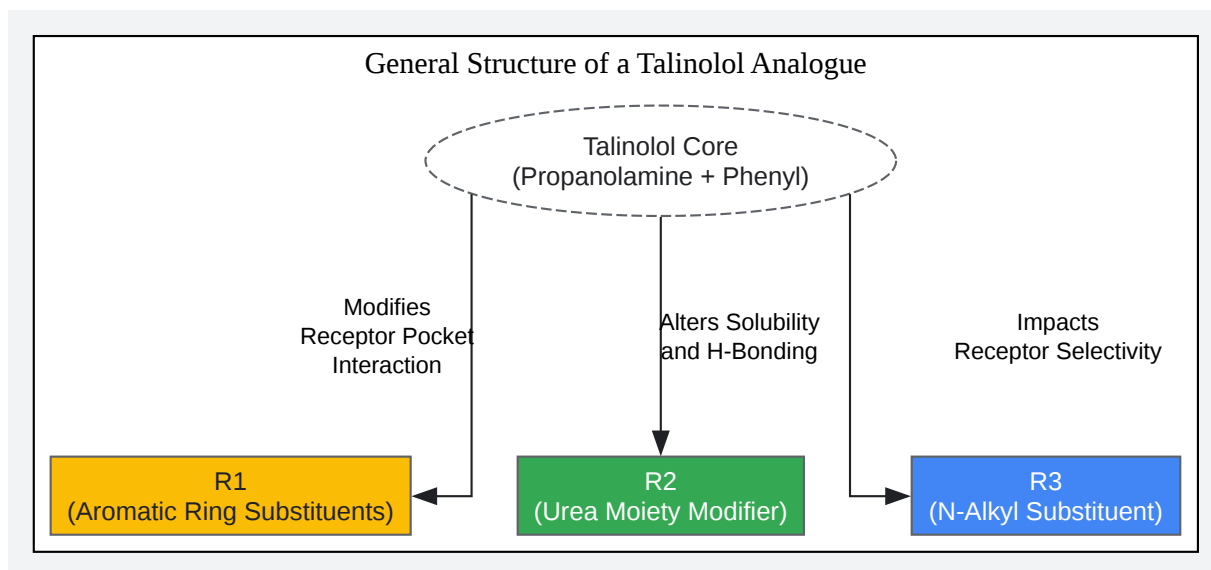
Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₃ N ₃ O ₃	[2]
Molecular Weight	363.5 g/mol	[2]
IUPAC Name	1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea	[2]
CAS Number	57460-41-0	[5]
Stereochemistry	Racemate ((R)- and (S)-forms)	[5]
Class	N-phenylurea	[6]

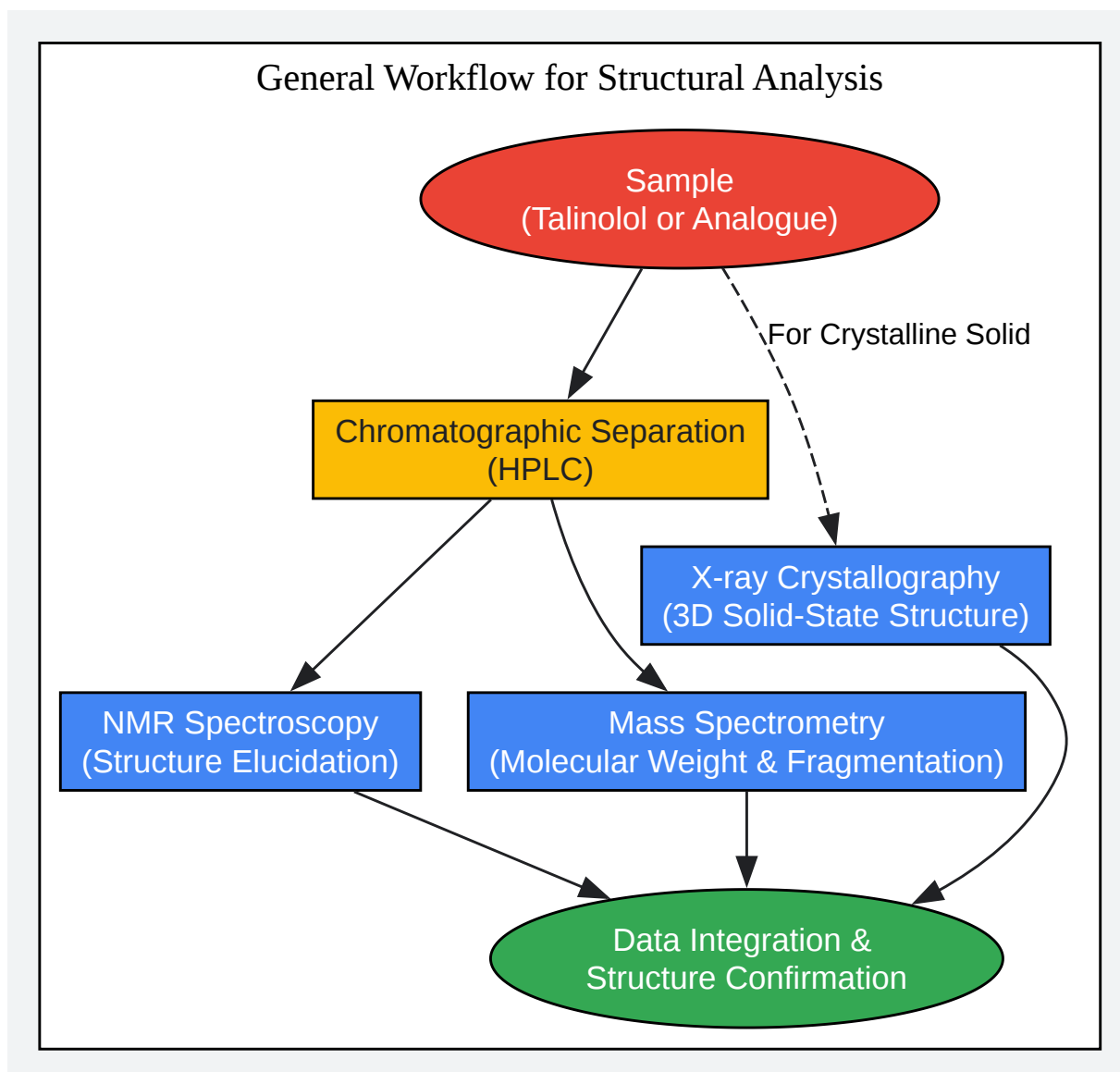
Structural Analogues of Talinolol

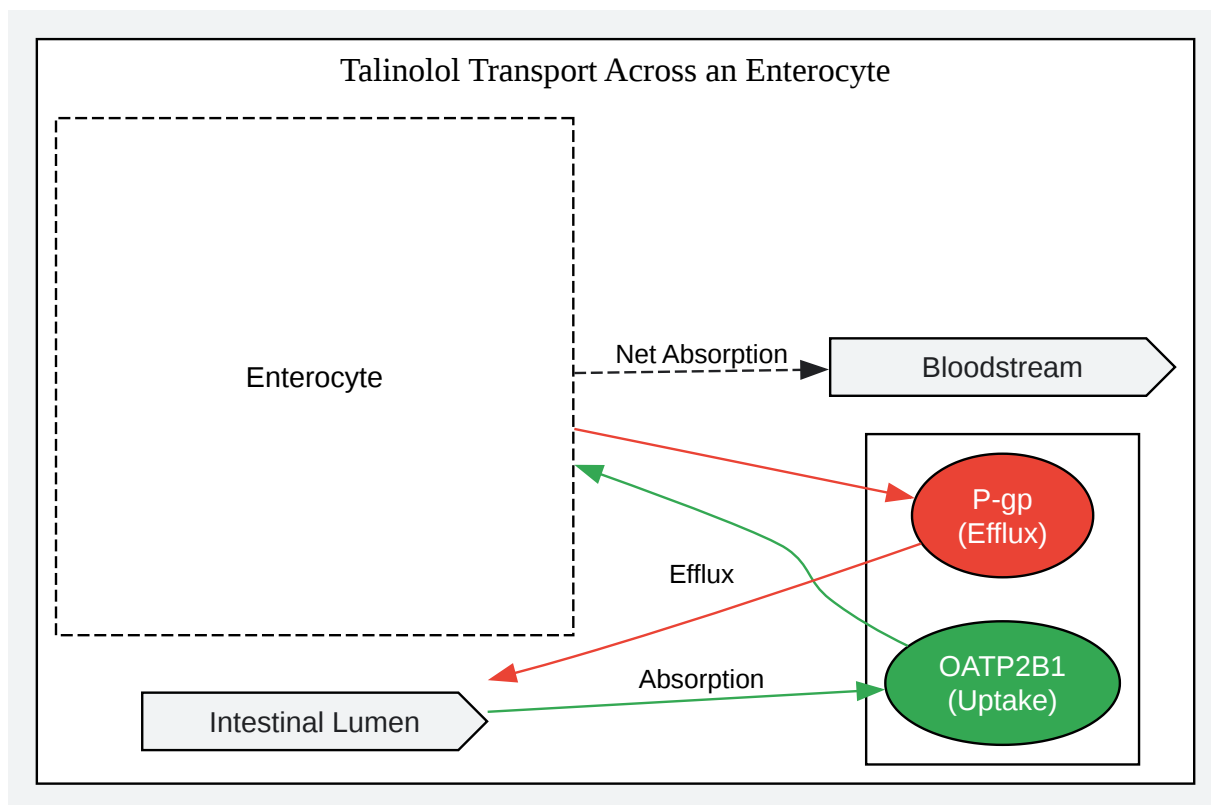
The development of **Talinolol** analogues aims to modify its pharmacokinetic or pharmacodynamic properties. Structural modifications can be targeted at several key positions to influence receptor affinity, selectivity, and interaction with drug transporters. While extensive literature on specific **Talinolol** analogues is limited, general principles for modifying beta-blockers can be applied.[7][8]

Key modification sites include:

- The Aromatic Ring: Substitution on the phenyl ring can alter electronic properties and interactions with receptors.
- The Urea Linker: Modification of the cyclohexylurea group can impact hydrogen bonding capabilities and overall lipophilicity.
- The Amine Group: Altering the N-alkyl substituent (the tert-butyl group) can modulate β_1/β_2 receptor selectivity. For instance, shortening the side chain or removing the hydroxyl group has been shown to reduce affinity for beta-adrenergic sites in propranolol analogues.[8]







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